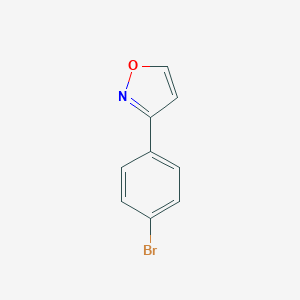

3-(4-Bromophenyl)isoxazole

説明

Historical Context and Evolution of Isoxazole (B147169) Chemistry

The journey of isoxazole chemistry began in the late 19th century. In 1888, Ludwig Claisen first elucidated the cyclic structure of a 3-methyl-5-phenylisoxazole, recognizing its aromatic characteristics. smolecule.com The first synthesis of the isoxazole ring is credited to Dunstan and Dymond, who prepared 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies. smolecule.com Early research established the stability of the isoxazole ring to oxidizing agents, acids, and bases, likening the properties of its oxygen atom to that of furan (B31954) and its nitrogen to that of pyridine. chemimpex.com

The most significant and widely utilized method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.net This method's robustness and regioselectivity have made it a staple in synthetic organic chemistry. derpharmachemica.com Another classical approach involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.net Over the decades, the synthetic repertoire for isoxazoles has expanded to include more advanced and eco-friendly strategies, such as microwave-assisted synthesis and the use of various catalysts to improve efficiency and yield. smolecule.com

Importance of the Isoxazole Scaffold in Synthetic and Medicinal Chemistry

The isoxazole ring is more than just a stable heterocyclic system; it is a versatile building block and a key pharmacophore that has propelled significant advancements in both synthetic and medicinal chemistry. researchgate.netbldpharm.com

Prevalence in Natural Products and Biologically Active Compounds

While not as widespread in nature as some other heterocycles, the isoxazole moiety is present in several important natural products. bldpharm.com Notable examples include ibotenic acid, a neurotoxin found in Amanita muscaria mushrooms, and its derivative muscimol, a potent GABAA receptor agonist. researchgate.net The antibiotic cycloserine, which contains an isoxazolidine (B1194047) ring (a saturated analog of isoxazole), is another crucial natural product derivative used in the treatment of tuberculosis. These natural compounds have not only exhibited their own biological activities but have also inspired the synthesis of a vast number of derivatives with a wide range of pharmacological properties. chemimpex.com

Role as a Privileged Pharmacophore in Drug Discovery

The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ajrconline.org This versatility has led to the incorporation of the isoxazole ring into a plethora of clinically used drugs.

For instance, the isoxazole moiety is a key component in a number of β-lactamase-resistant antibiotics like cloxacillin, dicloxacillin, and flucloxacillin. smolecule.com Other prominent examples include the non-steroidal anti-inflammatory drug (NSAID) valdecoxib, the antirheumatic drug leflunomide, and the anticonvulsant zonisamide. The diverse therapeutic applications of isoxazole-containing drugs, spanning from antibacterial and anti-inflammatory to anticancer and antipsychotic agents, underscore the immense value of this heterocycle in drug design and development. researchgate.net The structural and electronic properties of the isoxazole ring, including its ability to participate in hydrogen bonding and π-π stacking, contribute to its successful interactions with various biological targets. bldpharm.com

Utility in Preparative Organic Chemistry for Heterocyclic Transformations

The isoxazole ring is a valuable intermediate in preparative organic chemistry due to the reactivity of its N-O bond. chemimpex.com Under specific reaction conditions, particularly reduction, this bond can be cleaved to unveil other functional groups, making isoxazoles synthetic equivalents of 1,3-dicarbonyl compounds, β-amino enones, γ-amino alcohols, and β-hydroxy nitriles. rjpbcs.com This latent functionality allows for the transformation of the isoxazole ring into other complex molecules and heterocyclic systems. rjpbcs.com

The compound at the heart of this article, 3-(4-Bromophenyl)isoxazole , serves as a prime example of the utility of the isoxazole scaffold. It acts as a versatile building block in organic synthesis, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. This allows for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Detailed Research Findings on this compound

The compound this compound is a key intermediate in organic synthesis, valued for its isoxazole core and the reactive bromophenyl substituent. Its synthesis and chemical properties have been explored in various research contexts, highlighting its role as a versatile building block.

One common synthetic route to this compound and its derivatives involves the reaction of a chalcone (B49325) precursor with hydroxylamine hydrochloride. For instance, 1-(aryl substituted)-3-(4'-Bromophenyl) prop-1-ene-3-ones can be cyclized in the presence of hydroxylamine hydrochloride to yield the corresponding 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles. Another established method is the [3+2] cycloaddition between a nitrile oxide and an alkyne. researchgate.net

The presence of the bromophenyl group at the 3-position of the isoxazole ring allows for a range of further chemical modifications. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This reactivity makes this compound a valuable precursor for creating libraries of novel compounds for drug discovery and materials science research. researchgate.net For example, it has been used in the development of compounds for organic light-emitting diodes (OLEDs).

Interactive Data Tables

Below are tables summarizing key data for this compound and a related derivative, compiled from various research findings.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₆BrNO | researchgate.net |

| Molecular Weight | 224.06 g/mol | researchgate.net |

| CAS Number | 13484-04-3 | researchgate.net |

| Appearance | White crystals | researchgate.net |

| Melting Point | 98-105 °C | researchgate.net |

| Purity | ≥ 98% (HPLC) | researchgate.net |

Table 2: Spectroscopic Data for a Derivative, 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole

| Spectral Data Type | Observed Peaks/Signals | Source(s) |

|---|---|---|

| FTIR (KBr, cm⁻¹) | 3049.51 (Aromatic C-H), 1572.60 (C=N), 1489.78 (C=C), 1404.08 (N-O), 780.10 (C-Cl), 625.62 (C-Br) | |

| ¹H NMR (DMSO, δ ppm) | 6.617 (s, 1H, =CH), 7.079-7.469 (m, 8H, Ar-H) | |

| ESI-MS (m/z) | 335.61 [M+H]⁺ (19%), 334.61 [M]⁺ (100%) | |

| Yield | 63.7% |

| Melting Point | 196-197 °C | |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZNOXIJKCPQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505609 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-04-3 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Bromophenyl Isoxazole and Its Derivatives

Retrosynthetic Analysis of the 3-(4-Bromophenyl)isoxazole Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For this compound, the analysis begins by disconnecting the isoxazole (B147169) ring. The most common disconnection is at the C-O and C-C bonds, which are formed during the key cycloaddition step. This leads back to two key synthons: a nitrile oxide and an alkyne. The 4-bromophenyl group can be traced back to 4-bromobenzaldehyde (B125591), which serves as the precursor for the in situ generation of the required 4-bromobenzonitrile (B114466) oxide. The other component, the alkyne, provides the remaining two carbons of the isoxazole ring. This approach highlights the importance of the 1,3-dipolar cycloaddition reaction as a pivotal step in the synthesis.

Conventional Synthesis Strategies

The construction of the this compound scaffold and its derivatives predominantly relies on well-established cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

A cornerstone in the synthesis of isoxazoles is the [3+2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. tandfonline.com Nitrile oxides are the most commonly employed 1,3-dipoles for this purpose. tandfonline.com

The reaction between a terminal alkyne and a nitrile oxide provides a direct and highly regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org In the context of this compound, this involves the reaction of an appropriate alkyne with 4-bromobenzonitrile oxide. The regioselectivity of this reaction is a key advantage, ensuring the desired isomer is formed. organic-chemistry.org

Nitrile oxides are often reactive and unstable, making their in situ generation a preferred strategy. rsc.orgnih.gov This involves creating the nitrile oxide in the reaction mixture, where it immediately reacts with the dipolarophile. Common methods for the in situ generation of nitrile oxides include the dehydrohalogenation of hydroxamoyl halides and the oxidation of aldoximes. nih.gov For instance, 4-bromobenzaldoxime can be oxidized to generate 4-bromobenzonitrile oxide directly in the presence of the alkyne. mdpi.com This approach avoids the isolation of the potentially hazardous nitrile oxide intermediate.

Recent advancements have explored novel methods for the in situ generation of nitrile oxides. One such method involves the reaction of copper carbene with tert-butyl nitrite, which then reacts with β-keto esters in a three-component reaction to form fully substituted isoxazoles. rsc.org Another approach utilizes the reaction of N-Boc-masked chloroxime with a mild base to generate the nitrile oxide in situ for reaction with alkynes or enamines. rsc.org

A widely used and practical method for synthesizing isoxazoles involves the reaction of hydroxylamine (B1172632) hydrochloride with α,β-unsaturated carbonyl compounds or the direct condensation with aldehydes. organic-chemistry.orgderpharmachemica.comorientjchem.org In a typical procedure for synthesizing derivatives, an aldehyde is first reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. rsc.org This aldoxime is then converted to the nitrile oxide in situ, which subsequently undergoes cycloaddition. For the synthesis of this compound, 4-bromobenzaldehyde would be reacted with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This is then oxidized to 4-bromobenzonitrile oxide, which reacts with an alkyne.

One-pot, three-component reactions involving hydroxylamine hydrochloride, a β-keto ester, and an aldehyde derivative are also efficient methods for producing isoxazole derivatives. mdpi.comjournalijar.com

Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of isoxazole derivatives. derpharmachemica.comresearchgate.netresearchgate.net The reaction of a chalcone (B49325) with hydroxylamine hydrochloride in the presence of a base leads to the formation of an isoxazoline (B3343090) intermediate, which can then be oxidized to the corresponding isoxazole. derpharmachemica.comorientjchem.org

Specifically, to synthesize a derivative of this compound, a chalcone bearing a 4-bromophenyl group is required. For example, 1-(aryl)-3-(4-bromophenyl)prop-2-en-1-one can be reacted with hydroxylamine hydrochloride to yield the corresponding 3-(4-bromophenyl)-5-(aryl)isoxazoline. ajrconline.org Subsequent aromatization of the isoxazoline ring furnishes the desired isoxazole. The synthesis of 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole has been achieved by reacting 1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one with hydroxylamine hydrochloride. njesr.com

The reaction conditions, such as the choice of solvent and base, can influence the reaction outcome and yield. Common bases used include potassium hydroxide (B78521) and sodium acetate (B1210297). derpharmachemica.comajrconline.org

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |

| 4-Bromobenzaldehyde | Hydroxylamine hydrochloride, then an alkyne | Oxidation | This compound | |

| 1-(Aryl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone) | Hydroxylamine hydrochloride | Base (e.g., KOH, Sodium Acetate), Ethanol, Reflux | 3-(4-Bromophenyl)-5-(aryl)isoxazole | ajrconline.org |

| 1-(4-Bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | Hydroxylamine hydrochloride | Ethanol, Reflux | 5-(4-Bromophenyl)-3-(4-nitrophenyl)-isoxazole | njesr.com |

| β-Keto esters | Hydroxylamine hydrochloride, Aldehyde derivatives | Catalyst (e.g., Cell-Pr-NH2), Water, Room Temperature | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.com |

| β-Ketoacetals | Hydroxylamine hydrochloride, Pyridine | Methanol (B129727), 80 °C | 3,4-Disubstituted isoxazoles | thieme-connect.com |

| Aldoximes | Alkenes/Alkynes | NaCl, Oxone, Na2CO3, Ball-milling | Isoxazoles/Isoxazolines | tandfonline.com |

Cycloaddition with α,β-Unsaturated Carbonyl Compounds (Chalcones)

Multi-Component Reactions for Isoxazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like isoxazoles. researchgate.netresearchgate.net These reactions offer several advantages, including reduced reaction times, lower costs, and a decrease in waste generation. researchgate.net

One-pot three-component reactions are particularly valuable for constructing the isoxazole ring. For example, a one-pot synthesis of 3-chloromethyl substituted isoxazole-5(4H)-ones was achieved by reacting substituted benzaldehydes, ethyl 4-chloroacetoacetate, and hydroxylamine hydrochloride. researchgate.net This approach has also been extended to include heteroaryl aldehydes. researchgate.net

Another notable example is the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl) methanol through a cerium ammonium (B1175870) nitrate (B79036) (CAN) catalyzed [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime) with propargyl alcohol. researchgate.net This method highlights the utility of MCRs in creating functionalized isoxazole derivatives under mild and sustainable conditions. researchgate.net

Table 3: Examples of Multi-Component Reactions for Isoxazole Synthesis

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Substituted benzaldehydes, ethyl 4-chloroacetoacetate, hydroxylamine hydrochloride | Not specified | 3-chloromethyl substituted isoxazole-5(4H)-ones | One-pot, three-component reaction | researchgate.net |

| Nitrile oxide (from oxime), propargyl alcohol | Cerium ammonium nitrate (CAN) | (3-(4-bromophenyl)-isoxazol-5-yl) methanol | [3+2] cycloaddition, mild and sustainable conditions | researchgate.net |

Advanced and Sustainable Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. This has led to the exploration of metal-free routes, microwave-assisted synthesis, and copper-catalyzed cycloadditions for the preparation of isoxazoles.

The development of metal-free synthetic methodologies for isoxazole synthesis is highly desirable to avoid the costs and potential toxicity associated with metal catalysts. nih.govorganic-chemistry.org A significant approach in this area is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov

One such metal-free method involves the one-pot, cascade reaction of α-azido acrylates with aromatic oximes to produce 3,4,5-trisubstituted isoxazoles. organic-chemistry.org This reaction proceeds under mild conditions and offers good to excellent yields. organic-chemistry.org Another strategy involves the synthesis of isoxazolines and isoxazoles through a desulfitative cyclization, which also avoids the use of metal catalysts. thieme-connect.com Furthermore, hypervalent iodine reagents have been employed as a metal-free alternative for the synthesis of pyrazole-tethered isoxazole derivatives via a [3+2]-cycloaddition reaction of nitrile oxides with alkynes. arkat-usa.org A novel metal-free synthesis of cyclopentanone-fused isoxazole derivatives has been achieved through the NaNO2-involved transformation of cyclopentenone-MBH acetates, where NaNO2 acts as a nucleophilic reagent in a (3+2) cycloaddition. mdpi.com

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and enhance product selectivity. researchgate.netjocpr.comabap.co.in This method has been successfully applied to the synthesis of isoxazole derivatives.

In a comparative study, the synthesis of various isoxazole derivatives from chalcones and hydroxylamine hydrochloride was carried out using both conventional heating and microwave irradiation. researchgate.net The microwave-assisted method reduced the reaction time from 6-8 hours to just 6-10 minutes, with an improved yield of 67-82% compared to 58-69% for the conventional method. researchgate.net Another study highlights the solvent-free microwave irradiation of 3-acetyl-2-aryl-1H-indoles with aryl aldehydes to form chalcones, which are then converted to isoxazoles. jocpr.com The use of microwave irradiation has also been reported for the synthesis of benzisoxazole derivatives, with reactions completing in as little as 9 minutes with excellent yields. orientjchem.org The synthesis of novel isoxazole linked pyranopyrimidinone conjugates was also achieved with high yields in 3 to 5 minutes under microwave irradiation. nih.gov

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazoles

| Synthetic Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 6-8 hours | 58-69% | researchgate.net |

| Microwave Irradiation | 6-10 minutes | 67-82% | researchgate.net |

| Microwave Irradiation | 3-5 minutes | Moderate to excellent | nih.gov |

| Microwave Irradiation | 9 minutes | Remarkable yields | orientjchem.org |

The copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes, often referred to as a "click chemistry" reaction, is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles. nih.gov This reaction is known for its reliability, high yields, and mild reaction conditions.

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide. nih.gov This catalytic cycle allows for the regioselective formation of the isoxazole ring. This methodology has been employed for the synthesis of a variety of isoxazole derivatives, including novel isoxazole linked pyranopyrimidinone conjugates. nih.gov A mechanochemical approach using a recyclable Cu/Al2O3 nanocomposite catalyst has also been developed for the solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, demonstrating the versatility of copper catalysis in sustainable synthetic protocols. nih.gov

Electrochemical Methods for Isoxazole Functionalization

Electrochemical synthesis has emerged as a green, cost-effective, and powerful strategy for the construction and functionalization of heterocyclic compounds, including isoxazoles. nih.govsemanticscholar.org This approach utilizes electricity as a sustainable redox equivalent, often allowing for reactions under mild conditions with operational simplicity and avoiding the need for chemical oxidants. nih.govrsc.org

Recent advancements have demonstrated the electrochemical assembly of 3,5-disubstituted isoxazoles through a four-component domino reaction in a user-friendly undivided cell. nih.govsemanticscholar.org This method is noted for its high degree of functional group tolerance. nih.govrsc.org Mechanistic studies, including cyclic voltammetry (CV) analysis and isotopic labeling, support a radical-based pathway for this transformation. nih.govrsc.org The electronic properties of the substrates are critical; for instance, using electron-deficient benzaldehydes and electron-rich olefins can improve reaction efficiency. semanticscholar.org

A key application of this electrochemical approach is in the late-stage diversification of isoxazole rings. For example, a synthesized isoxazole can be further functionalized by treating it with a compound like 4-bromobenzonitrile in the presence of a palladium chloride catalyst, leading to the formation of a 3,4,5-trisubstituted isoxazole. nih.govrsc.org This highlights the potential of electrochemistry to introduce functionalities, such as the 4-bromophenyl group, onto a pre-existing isoxazole core, or to build the core itself using components that would lead to the desired substitution pattern. While direct electrochemical synthesis of this compound is not explicitly detailed, the methods for late-stage functionalization and the assembly of substituted isoxazoles demonstrate the applicability of electro-organic synthesis for creating such derivatives. nih.govmdpi.com

Table 1: Key Features of Electrochemical Isoxazole Synthesis

| Feature | Description | Source(s) |

| Methodology | Four-component domino reaction via electrochemical annulation. | nih.govsemanticscholar.org |

| Apparatus | User-friendly undivided cell setup. | nih.gov |

| Key Advantage | Avoids pre-functionalized substrates and chemical oxidants. | nih.govsemanticscholar.org |

| Mechanism | Supported by detailed studies indicating a radical pathway. | nih.govrsc.org |

| Substrate Influence | Electronic properties of substrates (e.g., benzaldehyde, olefin) are crucial for reaction efficiency. | semanticscholar.orgrsc.org |

| Application | Late-stage diversification and synthesis of drug-like molecules. | nih.govsemanticscholar.org |

Chemical Reactivity and Transformations of 3 4 Bromophenyl Isoxazole

Functional Group Interconversions on the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of new aryl and alkynyl groups. Furthermore, the electronic properties of the isoxazole (B147169) ring influence the susceptibility of the C-Br bond to nucleophilic substitution.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. In the case of 3-(4-Bromophenyl)isoxazole, this reaction allows for the substitution of the bromine atom with various aryl groups to produce biaryl derivatives. The efficiency of the coupling can be influenced by the choice of catalyst, base, and solvent. For instance, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. nih.gov Microwave irradiation has been shown to accelerate these reactions, with optimal conditions identified as using Pd(PPh₃)₄, sodium bicarbonate as the base, and dioxane as the solvent at elevated temperatures. nih.gov The use of bulky phosphine (B1218219) ligands can be crucial in suppressing the formation of byproducts. researchgate.net

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling of Isoxazole Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | NaHCO₃ | Dioxane | 150 (Microwave) | High yield (78%) of coupled product | nih.gov |

| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O/Acetone | Not specified | Good yields for various arylboronic acids | mdpi.com |

| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | Not specified | Not specified | Not specified | Good to high yields, suppressed ketone byproduct | researchgate.net |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For this compound, this reaction provides a direct route to 3-(4-Alkynylphenyl)isoxazole derivatives. The standard catalytic system involves a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et₃N). This transformation has been reported to proceed with good efficiency, yielding the desired alkynylated products. Studies on related 4-iodoisoxazoles show that the steric effects of substituents on the isoxazole ring can influence the reaction's success, with groups at the C3 position having a more significant impact than those at the C5 position. rsc.orgrsc.org

Table 2: Conditions for Sonogashira Cross-Coupling of this compound

| Catalyst | Co-catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | 3-(4-Alkynylphenyl)isoxazole | 78% |

The bromine atom on the phenyl ring of this compound can undergo nucleophilic aromatic substitution (SNAr). The viability of this reaction is enhanced by the electron-withdrawing nature of the attached isoxazole ring, which activates the aryl halide towards nucleophilic attack. This allows for the displacement of the bromide with various nucleophiles. For example, Ullmann-type coupling reactions with amines can be used to synthesize 3-(4-(Arylamino)phenyl)isoxazole derivatives. However, reaction conditions must be carefully controlled, as forcing conditions, such as hydrolysis with sodium hydroxide (B78521), can lead to competing instability and opening of the isoxazole ring.

Reactions Involving the Isoxazole Ring System

The isoxazole ring itself is a reactive entity, susceptible to cleavage under certain reductive or electrophilic conditions, leading to acyclic products or rearranged structures.

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under specific reaction conditions. Reductive cleavage using reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride can result in the formation of a ring-opened β-enamino ketone. Another notable transformation is the ring-opening fluorination. Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent such as Selectfluor® induces an N-O bond cleavage, ultimately yielding α-fluorocyanoketones. researchgate.net This method provides a pathway to complex fluorine-containing compounds from isoxazole precursors. researchgate.net Studies on related isoxazole-containing drugs have also highlighted the importance of N-O bond cleavage in their mechanism of action. odinity.com

The phenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the strong electron-withdrawing inductive effect of the isoxazole ring, which reduces the electron density of the attached phenyl ring. smolecule.com Consequently, electrophilic substitution reactions on the phenyl moiety are limited and not commonly reported. Functionalization is more readily achieved through directed ortho-metalation strategies, but these typically target the C5 position of the isoxazole ring rather than the phenyl group.

Derivatization at the Isoxazole C-5 Position

The C-5 position of the isoxazole ring in this compound is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups. These modifications are instrumental in developing new derivatives with tailored chemical properties and potential applications. The reactivity at this position is often facilitated by the initial synthesis of the isoxazole ring, which can incorporate a desired substituent at C-5, or through the transformation of a pre-existing functional group at this position.

One common strategy for introducing functionality at the C-5 position involves the cyclocondensation reaction of α,β-unsaturated ketones, or chalcones, with hydroxylamine (B1172632). For instance, the reaction of 1-(aryl substituted)-3-(4'-bromophenyl)prop-1-ene-3-ones with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide or sodium acetate (B1210297) can yield 3-(4'-bromophenyl)-5-(aryl substituted)isoxazoles. ajrconline.org This approach allows for the direct incorporation of various aryl groups at the C-5 position.

Furthermore, specific functional groups can be installed at the C-5 position to serve as handles for further derivatization. Examples include the synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol, this compound-5-carbaldehyde, and this compound-5-carboxylic acid. researchgate.netsigmaaldrich.combldpharm.com These compounds are valuable intermediates for a range of chemical transformations.

A notable example of C-5 derivatization is the esterification of (3-(4-bromophenyl)isoxazol-5-yl)methanol. researchgate.net This reaction highlights the ability to build more complex molecules from a C-5 functionalized precursor. The synthesis of this alcohol itself can be achieved through a cerium ammonium (B1175870) nitrate (B79036) (CAN) catalyzed [3+2] cycloaddition. researchgate.net

The following tables summarize key research findings related to the derivatization at the C-5 position of this compound and related structures.

Table 1: Synthesis of C-5 Functionalized this compound Derivatives

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | 4-Bromobenzaldehyde (B125591) oxime, Propargyl alcohol | Cerium Ammonium Nitrate (CAN), Dichloromethane (DCM), Room Temperature | - | researchgate.net |

| This compound-5-carboxylic acid | Not specified | Not specified | - | sigmaaldrich.com |

| This compound-5-carbaldehyde | Not specified | Not specified | - | bldpharm.com |

| 3-(4'-Bromo phenyl)-5-(aryl substituted)isoxazoles | 1-(aryl substituted)-3-(4'-Bromophenyl) prop-1-ene-3-ones, Hydroxylamine hydrochloride | Sodium acetate, Glacial acetic acid, Ethanol | - | ajrconline.org |

Table 2: Further Derivatization of C-5 Substituted this compound

| Reactant | Reagent | Product | Conditions | Yield | Reference |

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | Isobutyric acid | (3-(4-Bromophenyl)isoxazol-5-yl)methyl 2-methylpropanoate | Sulfuric acid | 62% | researchgate.net |

These examples underscore the versatility of the C-5 position of this compound for chemical modification, providing a pathway to a diverse range of derivatives. The ability to introduce ester, carboxylic acid, and aldehyde functionalities, among others, opens up extensive possibilities for creating novel molecular architectures based on the this compound scaffold.

Spectroscopic Characterization and Structural Elucidation of 3 4 Bromophenyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the precise arrangement of atoms within 3-(4-bromophenyl)isoxazole and its derivatives can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound and its derivatives, the ¹H NMR spectrum typically exhibits distinct signals corresponding to the protons of the isoxazole (B147169) ring and the substituted phenyl group.

In the case of 3-(4-bromophenyl)-5-phenylisoxazole, the proton on the isoxazole ring appears as a singlet at approximately 6.80 ppm. rsc.org The aromatic protons of the 4-bromophenyl ring typically appear as a doublet in the range of 7.61 to 7.74 ppm, while the protons of the phenyl group at the 5-position show multiplets between 7.45 and 7.84 ppm. rsc.org

For a derivative like (3-(4-bromophenyl)-isoxazol-5-yl)methanol, the isoxazole proton (H-4) resonates as a singlet around 6.54 ppm. researchgate.net The aromatic protons of the 4-bromophenyl group present as a doublet between 7.42 and 7.67 ppm. researchgate.net A singlet corresponding to the methylene (B1212753) protons (CH₂OH) is observed at approximately 4.82 ppm. researchgate.net The hydroxyl proton often appears as a broad singlet. researchgate.net

The chemical shifts can be influenced by the solvent used and the presence of other substituents on the phenyl or isoxazole rings. For instance, in 3-(4'-bromophenyl)-5-(3"-chlorophenyl)isoxazole, the isoxazole proton signal is a singlet at 6.617 ppm in DMSO, and the eight aromatic protons appear as a multiplet between 7.079 and 7.469 ppm. rjpbcs.com

Table 1: ¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | Isoxazole Proton (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |

| 3-(4-Bromophenyl)-5-phenylisoxazole rsc.org | CDCl₃ | 6.80 (s) | 7.45-7.84 (m) | - |

| (3-(4-Bromophenyl)-isoxazol-5-yl)methanol researchgate.net | CDCl₃ | 6.54 (s) | 7.42-7.67 (d) | 4.82 (s, CH₂OH) |

| 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole rjpbcs.com | DMSO | 6.617 (s) | 7.079-7.469 (m) | - |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | - | 7.38-7.71 (m) | 3.38 (dt, CH₂), 5.04 (dd, =CH₂), 5.23 (dd, =CH₂), 5.67-6.26 (m, -CH=) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of the isoxazole ring and the substituted aromatic systems.

For 3-(4-bromophenyl)-5-phenylisoxazole, the carbon atoms of the isoxazole ring, C3 and C5, resonate at approximately 162.0 ppm and 170.7 ppm, respectively, while the C4 carbon appears at around 97.2 ppm. rsc.org The carbons of the 4-bromophenyl group and the phenyl group exhibit signals in the aromatic region (typically 124-133 ppm). rsc.org

In a derivative such as (3-(4-bromophenyl)-isoxazol-5-yl)methyl isobutyrate, the isoxazole carbons C-2 (equivalent to C3) and C-5 are observed at 166.68 ppm and 147.79 ppm, while the C-4 carbon is at 100.71 ppm. researchgate.net The aromatic carbons resonate between 127.66 and 130.51 ppm. researchgate.net The carbonyl carbon of the ester group appears at 175.31 ppm, and the methylene carbon (CH₂O) is found at 55.17 ppm. researchgate.net

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Isoxazole Carbons (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

| 3-(4-Bromophenyl)-5-phenylisoxazole rsc.org | CDCl₃ | C3: 162.0, C4: 97.2, C5: 170.7 | 124.3-132.1 | - |

| (3-(4-Bromophenyl)-isoxazol-5-yl)methyl isobutyrate researchgate.net | CDCl₃ | C2: 166.68, C4: 100.71, C5: 147.79 | 127.66-130.51 | C=O: 175.31, CH₂O: 55.17, CH: 32.66, CH₃: 17.72 |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | C3: 164.2, C4: 110.6, C5: 165.7 | 124.2-135.0 | CH₂: 27.0, =CH₂: 117.3, -CH=: 127.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, typically separated by two or three bonds. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more), which is invaluable for piecing together the molecular structure by identifying longer-range connectivities. sdsu.eduyoutube.com For example, in one study, HMBC was used to confirm the structure of a pyrazolo[3,4-d] researchgate.netrjpbcs.comoxazin-4-one derivative by observing correlations such as H-3' to C-4' and C-5'. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining stereochemistry and conformational preferences. libretexts.org

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. odinity.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies observed include:

C=N stretching of the isoxazole ring, typically appearing in the region of 1572-1694 cm⁻¹. researchgate.netrjpbcs.com

Aromatic C=C stretching vibrations, which are usually observed in the 1464-1548 cm⁻¹ range. researchgate.net

N-O stretching of the isoxazole ring, found around 1362-1436 cm⁻¹. rjpbcs.com

C-O-C stretching within the isoxazole ring, seen near 1040 cm⁻¹. researchgate.net

C-Br stretching of the bromophenyl group, which gives a characteristic absorption at approximately 625-683 cm⁻¹. researchgate.netrjpbcs.com

For derivatives containing additional functional groups, corresponding IR bands will also be present. For example, (3-(4-bromophenyl)-isoxazol-5-yl)methanol shows a broad O-H stretching band around 3304 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Isoxazole Ring | C=N Stretch | 1572-1694 | researchgate.netrjpbcs.com |

| N-O Stretch | 1362-1436 | rjpbcs.com | |

| C-O-C Stretch | ~1040 | researchgate.net | |

| Aromatic Ring | C=C Stretch | 1464-1548 | researchgate.net |

| Bromophenyl Group | C-Br Stretch | 625-683 | researchgate.netrjpbcs.com |

| Hydroxyl Group (if present) | O-H Stretch | ~3304 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

For instance, the HRMS data for 4-allyl-5-(4-bromophenyl)-3-phenylisoxazole showed a calculated m/z for the protonated molecule [M+H]⁺ of 340.0332, with the found value being 340.0327, confirming the molecular formula C₁₈H₁₅BrNO. rsc.org Similarly, for 5-(4-bromophenyl)isoxazole-3-carbohydrazide, the calculated m/z for [M+H]⁺ was 281.9873, and the found value was 281.9876, consistent with the formula C₁₀H₉BrN₃O₂. beilstein-journals.org The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is also a key feature in the mass spectrum of these compounds.

X-ray Crystallography for Solid-State Structure Determination

While a specific X-ray crystal structure for this compound was not found in the provided search results, the structure of a related compound, 1-(4-bromophenyl)but-3-yn-1-one, which is a precursor in the synthesis of some isoxazole derivatives, has been determined. iucr.org The analysis of this structure revealed a planar geometry and provided insights into intermolecular interactions such as C-H···O hydrogen bonding. iucr.org Such studies on related structures can offer valuable information about the likely solid-state packing and intermolecular forces present in crystals of this compound and its derivatives. The determination of the X-ray structure of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S, a complex rifamycin (B1679328) derivative, confirmed the structure that had been proposed based on ¹H NMR studies. nih.gov

Computational Chemistry and Theoretical Studies of 3 4 Bromophenyl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com This method is effective for obtaining optimized molecular structures and analyzing various quantum chemical properties. mdpi.com DFT calculations, often using functionals like B3LYP, are employed to determine the ground state geometry and predict electronic properties that govern the reactivity and stability of compounds like 3-(4-Bromophenyl)isoxazole. nih.govnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this analysis would define key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to a molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com

For this compound, an FMO analysis would calculate the energies of its HOMO and LUMO and map their distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. Although specific HOMO-LUMO energy values for this compound were not found, this analysis would be essential for understanding its charge transfer characteristics and predicting its behavior in chemical reactions. nih.gov

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other species. researchgate.net The MESP map displays regions of varying electrostatic potential on the electron density surface, typically using a color spectrum. researchgate.net Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com

An MESP map for this compound would identify the electron-rich and electron-poor regions. It is expected that the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring would create regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the phenyl ring would likely show positive potential. This analysis provides a valuable visual guide to the molecule's reactive sites. nih.govirjweb.com Detailed MESP maps specifically for this compound are not present in the available literature.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons as calculated by quantum chemical methods. This analysis provides insight into the electronic structure, dipole moment, and molecular polarizability. The charge distribution helps to identify atoms that are electron-deficient or electron-rich, which is fundamental to understanding a molecule's reactivity. irjweb.com

In this compound, a Mulliken charge analysis would assign a numerical charge value to each atom. It is anticipated that the heteroatoms (N and O) in the isoxazole ring would possess negative Mulliken charges due to their high electronegativity, while the carbon atom bonded to them might show a positive charge. researchgate.netresearchgate.net The distribution of charges on the bromophenyl ring would also be detailed, indicating the electronic effect of the bromine substituent. Specific calculated Mulliken charge values for this compound were not located in the searched literature.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. ruc.dknih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govmdpi.com By calculating the magnetic isotropic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. mdpi.com Comparing these predicted shifts with experimental data helps in the precise assignment of signals and structural confirmation. nih.gov While experimental NMR data exists for derivatives, a dedicated computational NMR prediction for this compound was not found. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govajchem-a.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a molecule, showing how its shape and structure change in different environments (e.g., in solution). researchgate.net

For this compound, an MD simulation could explore the rotational dynamics around the single bond connecting the phenyl and isoxazole rings. This would provide a deeper understanding of its conformational flexibility and the relative stability of different conformers, which might not be apparent from static DFT calculations alone. Such simulations are valuable for understanding how the molecule behaves in a dynamic, realistic environment. nih.gov However, specific studies employing molecular dynamics simulations to investigate the conformational landscapes of this compound were not identified in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Studies on Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov These models help in predicting the activity of novel molecules and understanding the structural features essential for their function. nih.gov For isoxazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their interaction with biological targets. nih.gov

One significant study focused on a series of isoxazole derivatives as agonists for the Farnesoid X Receptor (FXR), a key regulator in bile acid and lipid metabolism. nih.gov In this research, robust 3D-QSAR models were developed using a training set of 203 compounds. nih.gov The resulting CoMFA and CoMSIA models demonstrated strong predictive ability, indicating their reliability for guiding the design of new, more potent FXR agonists. nih.gov

The statistical validation of these models is crucial for ensuring their predictive power. The table below summarizes the key statistical parameters obtained for the CoMFA and CoMSIA models in the study of isoxazole derivatives as FXR agonists. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² | 0.664 | 0.706 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r² | 0.960 | 0.969 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| r²pred | 0.872 | 0.866 | Predictive correlation coefficient for the external test set, indicating the external predictive ability. |

| Field Contribution | Steric: 54.4%Electrostatic: 45.6% | Steric: 11.0%Electrostatic: 25.0%Hydrophobic: 26.3%H-bond Donor: 3.4%H-bond Acceptor: 34.3% | The relative contribution of different molecular fields to the biological activity. |

Contour maps generated from these models provided critical insights into the structure-activity relationships. The analysis revealed that hydrophobicity at the R2 position and the presence of an electronegative group at the R3 position of the isoxazole scaffold are crucial for agonistic activity. nih.gov Such findings are invaluable for the rational design and optimization of new isoxazole-based compounds targeting FXR. nih.gov Similar QSAR studies on other isoxazole series, such as 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, have also shown a close correlation between the observed and predicted anti-inflammatory activity, further validating the utility of this approach. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). amazonaws.com This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. nih.gov For isoxazole derivatives, including those with a bromophenyl substituent, molecular docking has been employed to investigate their binding modes with various important biological targets. researchgate.netresearchgate.net

Farnesoid X Receptor (FXR) In line with QSAR studies, molecular docking of isoxazole derivatives into the FXR ligand-binding domain has been performed to elucidate the mechanism of their agonistic activity. nih.gov Calculations of binding free energies for several potent isoxazole agonists revealed significant differences in their binding affinities. For instance, the calculated binding free energies (ΔGbind) for four representative isoxazole compounds were -49.83 kcal/mol (cilofexor), -43.46 kcal/mol (LY2562175), -39.24 kcal/mol (PX20606), and -36.71 kcal/mol (GW4064), suggesting that cilofexor (B606690) possesses the strongest binding affinity with FXR. nih.gov These studies help to rationalize the observed activities and guide further structural modifications.

Cyclooxygenase (COX) Enzymes Isoxazole derivatives have been investigated as potential anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.gov Docking studies of a series of novel isoxazole compounds, including 3-(4-Bromo-phenyl)-4-(3-methoxy-phenyl)-isoxazole, were performed with the COX-2 enzyme (PDB ID: 4COX). orientjchem.org These studies help to understand how these compounds fit into the active site of the enzyme and interact with key amino acid residues, providing a rationale for their anti-inflammatory effects. orientjchem.org Another study on isoxazole-carboxamide derivatives identified a compound with a 3,4-dimethoxy substitution that showed ideal binding interactions within the COX-2 active site, highlighting the importance of specific substitution patterns for potent inhibition. nih.gov

Other Targets The versatility of the isoxazole scaffold allows it to interact with a range of other biological targets. For example, docking studies have suggested that certain isoxazole derivatives can bind to the taxane (B156437) site on tubulin, thereby disrupting microtubule dynamics, which is a key mechanism for anticancer agents. nih.gov Other research has explored the interaction of bromophenyl-containing heterocyclic compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. dergipark.org.tr

The table below summarizes findings from various molecular docking studies on isoxazole derivatives, illustrating their interactions with different protein targets.

Table 2: Summary of Molecular Docking Studies on Isoxazole Derivatives

| Derivative Class | Protein Target | Key Findings |

|---|---|---|

| Isoxazole Agonists | Farnesoid X Receptor (FXR) | Binding free energies ranged from -36.71 to -49.83 kcal/mol, indicating strong binding affinity. nih.gov |

| 3-Aryl-4-phenyl-isoxazoles | Cyclooxygenase-2 (COX-2) | Compounds, including a 4-bromophenyl derivative, were docked to explore interactions responsible for anti-inflammatory activity. orientjchem.org |

| Isoxazole-carboxamides | COX-1 and COX-2 | Specific substitutions on the phenyl rings were found to be crucial for creating ideal binding interactions with the COX-2 enzyme. nih.gov |

| Steroidal A-ring-fused isoxazoles | Tubulin (Taxane site) | The lead compound was found to bind preferentially to the taxane site, stabilizing tubulin polymers and inducing mitotic arrest. nih.gov |

| (4-Bromophenyl)-containing heterocycles | Acetylcholinesterase (AChE) | A pyrazole (B372694) derivative with a 4-bromophenyl group was docked to predict binding conformations and energies with AChE. dergipark.org.tr |

These computational studies are crucial for modern drug discovery, providing a detailed, atom-level understanding of the interactions between small molecules like this compound and their biological targets. They not only explain the basis for a compound's activity but also provide a predictive framework for designing future molecules with improved efficacy and specificity.

Advanced Research Applications of 3 4 Bromophenyl Isoxazole

Material Science Applications

The structural and electronic characteristics of 3-(4-Bromophenyl)isoxazole make it a valuable building block in the creation of specialized organic materials. Researchers utilize this compound to develop novel polymers and components for organic electronics, leveraging the stability and reactivity of the isoxazole (B147169) core.

Development of Novel Materials and Polymers

This compound is employed as a key intermediate in the synthesis of new materials and polymers. chemimpex.com Its distinct chemical properties are harnessed to improve characteristics such as durability and resistance in the resulting products. chemimpex.com Derivatives of the compound, such as (3-(4-bromophenyl)-isoxazol-5-yl) methanol (B129727), are noted for their robust properties which suggest utility in industrial applications like polymer modification and the production of dyes. researchgate.net The stability and reactivity of the compound make it an attractive choice for scientists exploring new avenues in material development.

Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the field of organic electronics, the unique chemical structure of this compound allows for the design of innovative compounds. While specific research focusing solely on this compound's application in OLEDs and OFETs is emerging, the broader class of isoxazole-containing molecules is recognized for its potential in developing advanced materials with tailored electronic properties. The inherent characteristics of the isoxazole ring make it a promising component for constructing molecules intended for use in organic light-emitting diodes and other electronic devices.

Liquid Crystalline Compounds Incorporating the Isoxazole Core

The isoxazole ring is a promising template in the development of liquid crystals due to its structural and electronic features. nih.gov The isoxazole core possesses a strong dipole moment, high polarizability, and anisotropic geometry, which are factors that favor the formation of stable liquid crystalline phases, known as mesophases. nih.gov Research has shown that compounds incorporating isoxazole scaffolding can form stable smectic A and nematic mesophases. nih.govresearchgate.nettandfonline.com These properties are attributed to the ability of the heterocyclic core to impart significant lateral and longitudinal dipoles, which influences the self-organization of the molecules. researchgate.net While direct studies on this compound as a liquid crystal are not extensively documented, the foundational research on isoxazole-based mesogens establishes its potential as a core structure for creating new liquid crystalline materials.

Medicinal Chemistry Research and Drug Discovery

This compound is a versatile compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules for pharmaceutical research. chemimpex.com The isoxazole nucleus is a key feature in many compounds investigated for various therapeutic effects, and the presence of the 4-bromophenyl group can significantly influence biological activity. nih.gov This has led to its use in the development of potential therapeutic agents, particularly in anti-inflammatory and anti-cancer research. chemimpex.com

Anti-inflammatory Agents

The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov Research into isoxazole derivatives has demonstrated their potential to inhibit key enzymes and pathways involved in the inflammatory response. Studies on various isoxazole derivatives have shown that substitutions on the phenyl ring, including chloro or bromo groups, can result in significant anti-inflammatory activity. nih.gov The standard method for evaluating this potential in vivo is the carrageenan-induced rat paw edema model, which measures the reduction in swelling. nih.gov

| Compound Derivative | Anti-inflammatory Activity Finding | Research Model |

|---|---|---|

| Isoxazole derivatives with bromo substitutions on the phenyl ring | Exhibited significant anti-inflammatory activity and selectivity towards the COX-2 enzyme. nih.gov | Enzyme inhibition assays |

| Various synthesized isoxazoles | Several compounds showed good to moderate activity compared to the standard drug Diclofenac sodium. | Carrageenan-induced rat paw edema |

| Indole derivatives bearing an isoxazoline (B3343090) moiety | Showed maximum anti-inflammatory activity with reduced ulcerogenic effects. nih.gov | Carrageenan-induced rat paw edema nih.gov |

Anti-cancer/Anti-tumor Research

The isoxazole ring is a prominent feature in many compounds designed and synthesized for anti-cancer research. Derivatives of this compound are considered promising candidates for evaluation as anti-tumor agents based on their structural features. researchgate.net The anti-proliferative activity of isoxazole-containing compounds is often evaluated against a panel of human cancer cell lines, with efficacy typically reported as the IC50 value—the concentration required to inhibit 50% of cell growth. Research on related structures demonstrates the potential of this chemical class.

| Compound Class/Derivative | Cancer Cell Line | Reported Efficacy (IC50) |

|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast adenocarcinoma) | 19.5 µM |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | HeLa (Cervical cancer) | 39.2 µM |

| Isoxazole-functionalized quinazolinone (Compound 5c) | COLO205 (Colon cancer) | 15.3 ± 0.13 µM |

| Isoxazole-functionalized quinazolinone (Compound 5c) | HepG2 (Liver cancer) | 11.6 ± 0.31 µM |

Inhibition of JAK3/STAT3 Signaling Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is crucial for numerous cellular processes, including growth, differentiation, and immune response. Dysregulation of this pathway is frequently implicated in cancer and autoimmune diseases. While direct research on this compound's effect on JAK3/STAT3 is still emerging, studies on related isoxazole structures highlight their potential as inhibitors of this pathway. The isoxazole scaffold is recognized for its ability to serve as a pharmacophore in the development of therapeutic agents.

Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, making it a key target for anticancer therapies. Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Research has identified certain isoxazole analogues as potent inhibitors of tubulin polymerization. For instance, a series of 4-phenyl-5-quinolinyl substituted isoxazole analogues of Combretastatin A-4 (CA-4) have been synthesized and evaluated for their cytotoxicity against Esophageal Squamous Cell Carcinoma (ESCC) cell lines nih.gov. One compound, featuring a 2-methyl substitution at the quinoline and an isoxazole ring, demonstrated significant inhibitory effects nih.gov. These findings suggest that the isoxazole moiety is a valuable component in the design of new tubulin polymerization inhibitors nih.govresearchgate.netnih.govmdpi.comresearcher.life.

Table 1: Research Findings on Tubulin Polymerization Inhibition by Isoxazole Analogues

| Compound Class | Key Findings | Significance | Reference |

|---|---|---|---|

| 4-phenyl-5-quinolinyl substituted isoxazole analogues | A specific compound with a 2-methyl quinoline substitution showed high cytotoxicity against ESCC cell lines. | Highlights the potential of isoxazole-quinoline hybrids as potent anticancer agents targeting tubulin. | nih.gov |

| Tetrazole-isoxazoline hybrids | Induced apoptotic cell death by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest. | Demonstrates the utility of hybrid molecules containing the isoxazole scaffold in cancer therapy. | researchgate.net |

Anti-bacterial and Anti-microbial Activities

The isoxazole ring is a core component of many compounds exhibiting significant antibacterial and antimicrobial properties. These derivatives have been tested against a variety of bacterial strains, demonstrating a broad spectrum of activity. The antimicrobial potential of isoxazole compounds has been extensively studied against a wide range of microorganisms researchgate.net.

Research has shown that isoxazole derivatives are effective against both Gram-positive and Gram-negative bacteria. For example, newly synthesized isoxazole derivatives have been screened for their in-vitro biological activity against various bacterial strains, with some compounds showing inspiring activity compared to standard reference drugs researchgate.net. The versatility of the isoxazole scaffold allows for the synthesis of a diverse library of compounds with potential antimicrobial applications ipindexing.comijrrjournal.compnrjournal.comnih.govnih.gov.

Table 2: Antibacterial Activity of Selected Isoxazole Derivatives

| Bacterial Strain | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Isoxazole-containing chalcones | Moderate to good activity | nih.gov |

| Escherichia coli (Gram-negative) | Isoxazole-containing chalcones | Moderate to good activity | nih.gov |

| Bacillus subtilis (Gram-positive) | 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives | Promising in vitro antimicrobial activity | pnrjournal.com |

| Various Gram-positive and Gram-negative strains | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Significant antibacterial activity for specific derivatives | researchgate.net |

Anti-fungal Activities

In addition to their antibacterial properties, isoxazole derivatives have demonstrated notable anti-fungal activity. The emergence of drug-resistant fungal strains necessitates the development of new therapeutic agents, and isoxazole-based compounds are promising candidates. Studies have evaluated these compounds against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger.

Specific isoxazole derivatives have shown superior antifungal activity, in some cases surpassing that of standard antifungal drugs researchgate.net. The structural modifications of the isoxazole core can lead to compounds with enhanced potency and a broader spectrum of antifungal action pnrjournal.comnih.govnih.govnih.govnih.govmdpi.comajprd.com.

Table 3: Antifungal Activity of Selected Isoxazole Derivatives

| Fungal Strain | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Candida albicans | 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives | Promising in vitro antifungal activity | pnrjournal.com |

| Aspergillus niger | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Significant antifungal activity for specific derivatives | researchgate.net |

| Candida sp. | Isoxazole-based heterocyclic systems | Potent anti-Candida activity | mdpi.com |

Antiviral Properties, including Zika Virus Inhibition

The antiviral potential of isoxazole derivatives is an active area of research, with significant findings related to the inhibition of the Zika virus (ZIKV). ZIKV is a major public health concern due to its association with severe neurological disorders nih.gov. Phenotypic screening has identified a series of 1,2,4-oxadiazole derivatives, which are structurally related to isoxazoles, that possess antiviral activity against ZIKV infection researchgate.net.

One particular isoxazole-based small molecule, compound 7l, emerged from a study as a promising candidate with potent antiviral activity against ZIKV strains and an improved safety profile in vitro nih.gov. This highlights the potential for developing isoxazole-based therapeutics to combat ZIKV and other viral infections researchgate.netnih.gov.

Table 4: Antiviral Activity of Isoxazole-Based Compounds against Zika Virus

| Compound | Key Findings | Significance | Reference |

|---|---|---|---|

| Compound 7l (isoxazole-based) | Potent antiviral activity against ZIKV strains with an improved in vitro safety profile. | Represents a promising lead for the development of ZIKV therapeutics. | nih.gov |

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) | Potent antiviral activity against ZIKV infections. | Demonstrates the potential of the broader class of related heterocyclic compounds. | researchgate.net |

Immunomodulatory and Immunosuppressive Effects

Isoxazole derivatives have been shown to possess both immunomodulatory and immunosuppressive properties, suggesting their potential use in treating autoimmune diseases and managing immune responses. These compounds can influence the proliferation of immune cells and the production of inflammatory cytokines nih.govresearchgate.net.

Studies have shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and modulate the production of tumor necrosis factor-alpha (TNF-α) nih.govresearchgate.net. The immunoregulatory effects of these compounds are being explored for their therapeutic potential in conditions where the immune system is dysregulated nih.govmdpi.com. Depending on their specific structure, isoxazole derivatives can exhibit either immunosuppressive or immunostimulatory actions nih.gov.

Neurological Disorder Research (e.g., Parkinson's, Alzheimer's, Muscarinic Receptors, Monoamine Oxidase Inhibition)

The application of isoxazole derivatives in neurological disorder research is a rapidly expanding field. These compounds are being investigated for their potential to treat diseases like Parkinson's and Alzheimer's. A key target in this area is the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters mdpi.com.

Selective inhibition of MAO-B is a well-established strategy in the treatment of Parkinson's disease mdpi.comnih.govmdpi.com. Several studies have reported the synthesis of isoxazole derivatives that act as potent and selective MAO-B inhibitors nih.govnih.govsimulations-plus.comacs.orgmdpi.com. For instance, a series of phenylisoxazole carbohydrazides were found to significantly inhibit MAO-B in the micromolar to nanomolar range nih.gov. In animal models of Parkinson's disease, these compounds have shown neuroprotective effects nih.govsimulations-plus.com.

In the context of Alzheimer's disease, research has explored the potential of isoxazolone derivatives to attenuate the levels of beta-amyloid and tau proteins nih.govmdpi.com. A newly synthesized 3,4,5-trimethoxy isoxazolone derivative demonstrated neuroprotective potential in a mouse model of Alzheimer's disease nih.gov. These findings underscore the therapeutic promise of isoxazole-based compounds for a range of neurodegenerative disorders mdpi.comrsc.org.

Table 5: Research on Isoxazole Derivatives in Neurological Disorders

| Neurological Target/Disease | Compound Class | Key Findings | Significance | Reference |

|---|---|---|---|---|

| Monoamine Oxidase B (Parkinson's Disease) | Phenylisoxazole carbohydrazides | Potent, selective, and reversible inhibition of MAO-B; neuroprotective effects in an animal model. | Promising leads for the development of new anti-Parkinson's agents. | nih.gov |

| Monoamine Oxidase B (Parkinson's Disease) | 3,5-diaryl-4,5-dihydroisoxazoles | Selective inhibitory activity towards MAO-B in the nanomolar concentration range. | Highlights a new structural scaffold for potent MAO-B inhibitors. | nih.gov |

| Beta-amyloid and Tau Protein (Alzheimer's Disease) | 3,4,5-trimethoxy isoxazolone derivative | Attenuated beta-amyloid and tau protein levels in a mouse model. | Suggests neuroprotective potential for Alzheimer's disease treatment. | nih.gov |

Analgesic Agents

The isoxazole nucleus is a recognized pharmacophore in the design of molecules with analgesic and anti-inflammatory properties. nih.gov Research has demonstrated that substitutions on the phenyl ring, including chloro or bromo groups, can lead to significant anti-inflammatory activity, often through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov

A study focused on the synthesis of novel isoxazole derivatives for analgesic applications identified a compound directly related to this compound. The derivative, 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine, was evaluated using the Eddy's hot plate method and demonstrated significant analgesic activity. sarpublication.comsarpublication.com This finding highlights the potential of the 4-bromophenyl substituted isoxazole core in the development of new pain management therapies. The efficacy of such compounds is often compared to established drugs, indicating their potential as viable clinical candidates. scispace.com

Further studies on related isoxazole structures, such as isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, have also shown promising analgesic profiles in both hot-plate and acetic acid writhing tests, with some derivatives exhibiting efficacy comparable to that of morphine. scispace.com These collective findings underscore the importance of the isoxazole scaffold, particularly when functionalized with moieties like the 4-bromophenyl group, as a promising foundation for designing novel and effective analgesic agents. nih.govnih.gov

Table 1: Analgesic Activity of a this compound Derivative

| Compound Name | Test Method | Observed Activity | Reference |

|---|

Advanced Spectroscopic Probes and Sensors Development

The unique electronic and structural properties of the isoxazole ring make it a valuable component in the design of advanced spectroscopic probes and sensors. mdpi.com When incorporated into larger molecular frameworks, the isoxazole moiety can influence the system's photophysical properties, such as absorption and fluorescence, enabling the detection of specific ions and molecules. maynoothuniversity.ieresearchgate.net

Research has shown that isoxazole derivatives can be integrated into chemosensors for anion detection. For example, a pyrrole-isoxazole derivative was reported as a selective chemosensor for the fluoride anion, operating through changes in both its UV-vis absorption and fluorescence emission spectra upon interaction with the anion. mdpi.com This sensing mechanism is based on the deprotonation of an active N-H moiety by fluoride, which modulates the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com

Furthermore, isoxazole-functionalized calix researchgate.netarenes have been developed as highly selective and sensitive fluorescent sensors for copper(II) ions. maynoothuniversity.ieresearchgate.net In these systems, the isoxazole nuclei act as recognition sites. Upon binding with copper(II), the fluorescence emission of an attached fluorogenic reporter, such as pyrene or anthracene, is significantly quenched. maynoothuniversity.ie This "turn-off" sensing provides a clear signal for the presence of the metal ion.

The this compound unit is a particularly useful building block for such probes. The bromine atom on the phenyl ring provides a reactive handle for synthetic elaboration, allowing for the attachment of various fluorophores or other functional groups through cross-coupling reactions, such as the Suzuki coupling. nih.gov This synthetic versatility enables the rational design of probes where the this compound core can be linked to a signaling unit, creating sophisticated sensors for a range of analytical applications. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 4 Bromophenyl Isoxazole

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

Traditional methods for synthesizing isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents and catalysts. mdpi.com Consequently, a major focus of future research is the development of novel, more efficient, and selective synthetic pathways. Emerging strategies emphasize green chemistry principles to minimize environmental impact and improve sustainability. bohrium.comniist.res.in

Key areas of exploration include: